2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Overview
Description
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic compound that contains a pyrrole moiety fused to a pyridine nucleus . It has a molecular weight of 120.15 . This compound is important in the field of medicinal chemistry due to its occurrence in various biologically active substances .
Synthesis Analysis
Synthetic protocols for the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines have been developed . These compounds contain sulfonamide groups linked to the pyrrole nitrogen atom of the pyrrolo[3,4-c]pyridine cycle by a flexible (CH2)6 aliphatic linker . The synthesis involves various methods such as condensation, reduction, and treatment with different reagents .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI key for this compound is JIEZEWWXWYGFRD-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives include condensation of intermediate methyl 3-(chlorocarbonyl)-isonicotinate with amines, regioselective reduction of 1,3-dioxopyrrolo[3,4-c]pyridines with a tin dust followed by treatment with triethylsilane, and a synthetic sequence consisting of the treatment of methyl isonicotinate with N-bromosuccinimide and the following condensation of the obtained ethyl 3-bromomethylisonicotinate with primary amines .Physical And Chemical Properties Analysis
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
5. Fibroblast Growth Factor Receptor Inhibitors
- Results: Among the compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
6. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
7. Antimalarial Agents
- Results: Among the library compounds, one compound exhibited potential in vitro antimalarial activity. In vivo evaluation demonstrated significant inhibition in parasite burden in infected mice .
8. Cancer Therapy
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-8-4-7-5-9-3-6(1)7/h1-2,4,9H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACNNDCIUUION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364032 | |
Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
CAS RN |
496-13-9 | |
Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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